

In-Depth Technical Guide to the Chemical Properties of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-N-Cbz-Aminomethylaniline

Cat. No.: B1271412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Cbz-Aminomethylaniline, chemically known as benzyl N-[(3-aminophenyl)methyl]carbamate, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a primary aromatic amine and a carbamate-protected aminomethyl group, making it a valuable building block for the synthesis of a wide array of complex molecules, including enzyme inhibitors, receptor ligands, and, notably, as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

Precise experimental data for the physical properties of **3-N-Cbz-Aminomethylaniline** are not widely reported in publicly available literature. However, based on its structure and data from closely related compounds, the following properties can be predicted and are summarized in Table 1. For comparison, experimental data for the related compound, benzyl carbamate, are also provided.

Table 1: Physicochemical Properties

Property	3-N-Cbz- Aminomethylaniline (Predicted/Inferred)	Benzyl Carbamate (Experimental)
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₂	C ₈ H ₉ NO ₂ [1]
Molecular Weight	256.30 g/mol	151.17 g/mol [1]
Melting Point	Data not available. Likely a solid at room temperature. The related compound benzyl N-(3-hydroxypropyl)carbamate has a melting point of 50-53 °C.	88 °C [1]
Boiling Point	Data not available. Expected to be high and likely to decompose upon heating.	130-135 °C at 0.5 Torr
Solubility	Inferred to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Moderately soluble in water.	Soluble in organic solvents, moderately soluble in water. [1]
XlogP	2.3	1.2 [2]

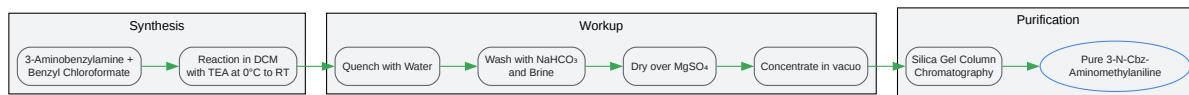
Synthesis and Purification

A general and efficient method for the N-benzyloxycarbonylation of amines, which can be adapted for the synthesis of **3-N-Cbz-Aminomethylaniline**, involves the reaction of the corresponding amine with benzyl chloroformate.

Experimental Protocol: Synthesis of 3-N-Cbz-Aminomethylaniline

This protocol is adapted from general procedures for the Cbz-protection of amines.

Materials:


- 3-Aminobenzylamine
- Benzyl chloroformate (Cbz-Cl)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or other suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzylamine (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes.
- Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure **3-N-Cbz-Aminomethylaniline**.

The following diagram illustrates the general workflow for the synthesis and purification of **3-N-Cbz-Aminomethylaniline**.

[Click to download full resolution via product page](#)

Figure 1. Synthetic and purification workflow.

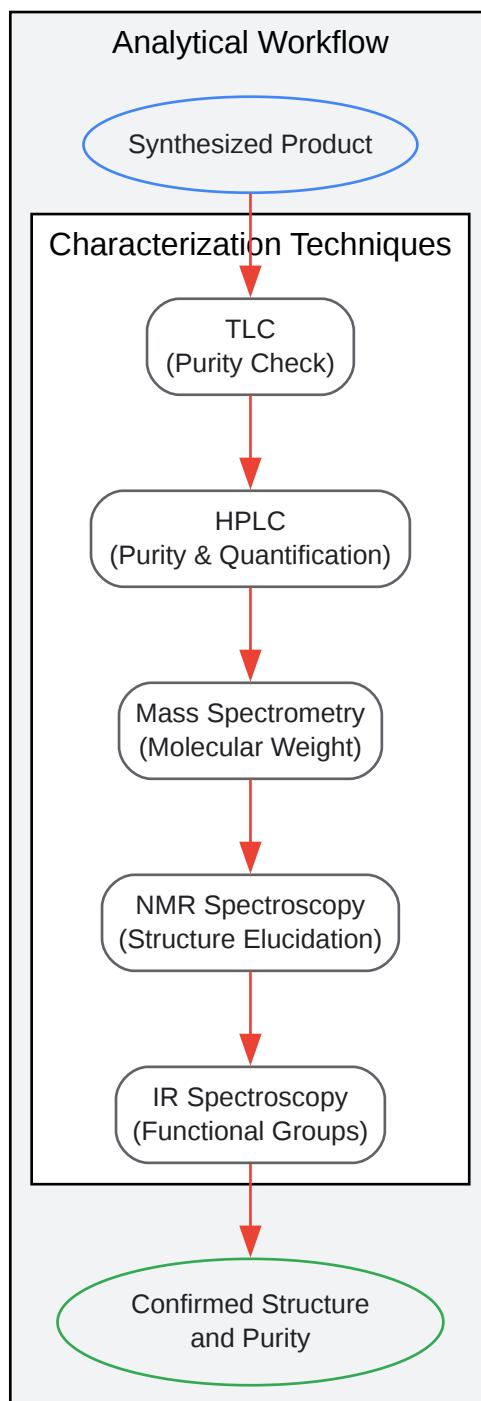
Analytical Characterization

The identity and purity of **3-N-Cbz-Aminomethylaniline** are typically confirmed using a combination of spectroscopic methods. While specific spectra for this compound are not readily available, the expected spectral characteristics can be inferred from the analysis of related structures like benzyl carbamate.

Table 2: Spectroscopic Data for Benzyl Carbamate (as a reference)

Technique	Key Signals
¹ H NMR	Signals corresponding to the benzylic protons, aromatic protons, and the amine protons.
FT-IR (KBr, cm ⁻¹)	~3422-3332 (N-H stretching), ~1694 (C=O stretching, carbamate), ~1610 (N-H bending), ~1346 (C-N stretching), ~1068 (C-O stretching). [3]

Experimental Protocol: Analytical Methods


High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
- Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

Mass Spectrometry (MS):

- Ionization: Electrospray ionization (ESI) is suitable for this molecule.
- Expected Ion: In positive ion mode, the protonated molecule $[M+H]^+$ would be observed at m/z 257.13.

The logical relationship for the analytical characterization process is depicted in the following diagram.

[Click to download full resolution via product page](#)

Figure 2. Analytical characterization workflow.

Applications in Drug Discovery and Development

The primary utility of **3-N-Cbz-Aminomethylaniline** lies in its role as a synthetic intermediate. The presence of two distinct amino functionalities, one aromatic and one protected aliphatic, allows for sequential and site-selective modifications.

- PROTACs: The molecule can serve as a versatile linker, connecting a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The aminomethyl group, once deprotected, can be readily functionalized.
- Combinatorial Chemistry: The free aromatic amine provides a handle for the construction of libraries of compounds for high-throughput screening.
- Scaffold for Bioactive Molecules: The aminomethylaniline core is a feature in various pharmacologically active compounds.

As of the current literature, there is no direct evidence of **3-N-Cbz-Aminomethylaniline** being involved in specific signaling pathways itself. Its role is primarily as a structural component in the synthesis of molecules that are designed to interact with such pathways.

Conclusion

3-N-Cbz-Aminomethylaniline is a key chemical entity for researchers and scientists in the field of drug development. Its well-defined, albeit not extensively documented, chemical properties and its synthetic accessibility make it an important tool for the creation of novel therapeutic agents. Further elucidation of its physical properties and the development of more detailed, publicly available analytical data will undoubtedly enhance its utility in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 2. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Chemical Properties of 3-N-Cbz-Aminomethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271412#3-n-cbz-aminomethylaniline-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com